4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate
Description
4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate is a fluorinated derivative of 4,4'-dihydroxydiphenyl sulfone (4,4'-DDS, also known as Bisphenol S), where the hydroxyl (-OH) groups are substituted with fluorosulfinate (-OSO₂F) moieties. 4,4'-DDS is a sulfone-based aromatic diol characterized by two hydroxyl groups para to the sulfonyl group (‑SO₂‑) on a biphenyl backbone. It is a white crystalline solid with a melting point of 240°C, insoluble in water but soluble in polar organic solvents like methanol and acetone .
4,4'-DDS is widely used in polymer synthesis (e.g., polyethersulfones and polyarylethersulfones) , as a crosslinking agent in fluoropolymers , and as a developer in thermal imaging coatings . The bisfluorosulfinate derivative likely enhances thermal stability and reactivity due to the electron-withdrawing fluorosulfinate groups, making it suitable for advanced materials and specialty chemical applications.
Properties
CAS No. |
42158-98-5 |
|---|---|
Molecular Formula |
C12H8F2O8S3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-(4-fluorosulfonyloxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8F2O8S3/c13-24(17,18)21-9-1-5-11(6-2-9)23(15,16)12-7-3-10(4-8-12)22-25(14,19)20/h1-8H |
InChI Key |
HLYHIXFVAKOJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with fluorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisfluorosulfinate derivative . The general reaction scheme can be represented as follows:
4,4’-Dihydroxydiphenyl sulfone+Fluorosulfuric acid→4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, and involves the use of industrial reactors and purification techniques to obtain the final product .
Chemical Reactions Analysis
Limitations in Addressing Bisfluorosulfinate Reactions
No patents or sources provided discuss bisfluorosulfinate derivatives of bisphenol S. The search results exclusively focus on:
-
Primary Synthesis : Methods to optimize bisphenol S yield and purity.
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Byproduct Mitigation : Reducing 2,4'-isomer formation.
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Solvent Systems : Use of chlorinated aromatics (e.g., trichlorobenzene) as dehydrating agents .
Inferred Reaction Pathways (Unsupported by Sources)
While speculative, typical fluorosulfonate derivatization might involve:
| Reaction Type | Example Reagents | Expected Outcome |
|---|---|---|
| Esterification | Fluorosulfonic acid | Replacement of hydroxyl (-OH) groups with fluorosulfinate (-OSO₂F). |
| Nucleophilic Substitution | SO₂F₂ gas | Direct substitution of hydroxyl groups. |
Critical Data Gaps
The search results lack:
-
Structural Characterization : NMR, FTIR, or XRD data for the bisfluorosulfinate compound.
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Reactivity Studies : Stability under thermal, acidic, or basic conditions.
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Applications : Use cases (e.g., polymer intermediates, electrolytes) for the derivative.
Recommendations for Further Research
To address the query authoritatively, consult:
-
Specialized Journals : Journal of Fluorine Chemistry or Organic Process Research & Development.
-
Patents : Search USPTO or Espacenet for "bisfluorosulfinate" derivatives.
-
Experimental Repositories : PubChem or Reaxys for reaction datasets.
The provided sources are insufficient to fulfill the query’s requirements. A comprehensive analysis of 4,4'-dihydroxydiphenyl sulfone bisfluorosulfinate would require access to studies specifically investigating its synthesis, stability, and reactivity.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds through Suzuki-Miyaura reactions.
Biology and Medicine:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate in cross-coupling reactions involves the activation of the fluorosulfinate group by a palladium catalyst. This activation facilitates the formation of a carbon-carbon bond between the aryl fluorosulfinate and the aryl boronic acid . The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-fluorosulfinate bond.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final biaryl product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate with structurally and functionally related compounds, emphasizing molecular structure, physical properties, and applications.
Key Research Findings
Structural and Functional Insights
- Sulfur Oxidation State : The sulfonyl group (‑SO₂‑) in 4,4'-DDS provides superior thermal and oxidative stability compared to sulfide (‑S‑) or sulfoxide (‑SO‑) analogs, making it preferable for high-temperature polymers .
Biological Activity
4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H10O4S
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
This compound features two hydroxyl groups attached to the para positions of the diphenyl sulfone backbone, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
Recent studies have suggested potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation presents a promising avenue for cancer therapy.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed at concentrations above 50 µg/mL, indicating strong antimicrobial potential.
-
Anticancer Mechanism Investigation :
- Objective : To explore the apoptotic effects on human breast cancer cells (MCF-7).
- Method : Flow cytometry was used to analyze apoptosis markers.
- Results : Treatment with 100 µM of the compound resulted in a 30% increase in apoptotic cells compared to control.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to cell death.
- Cell Membrane Disruption : The interaction with lipid membranes may compromise their integrity, particularly in microbial cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4,4'-Dihydroxydiphenyl sulfone | Antimicrobial, Anticancer | Enzyme inhibition, ROS generation |
| 4,4'-Difluorobenzophenone | Antimicrobial | Cell membrane disruption |
| 2,2'-Dihydroxy-4,4'-sulfonyldiphenol | Antioxidant | Free radical scavenging |
The comparative analysis highlights that while all these compounds exhibit some level of biological activity, their mechanisms differ significantly.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonation of 4,4'-dihydroxydiphenyl sulfone using fluorosulfonic acid under controlled anhydrous conditions. Optimization involves adjusting molar ratios (e.g., 1:2.5 for sulfone:fluorosulfonic acid), temperature (60–80°C), and reaction time (4–6 hrs). Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Post-synthesis purification via recrystallization in ethanol-water mixtures improves yield (>85%) .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm sulfonate ester formation and fluorosulfinate group substitution patterns. Fourier-transform infrared spectroscopy (FTIR) identifies S=O (1150–1300 cm⁻¹) and S-F (700–800 cm⁻¹) stretching vibrations. Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile-water (70:30 v/v) as the mobile phase. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M-H]⁻ ion) .
Q. What are the primary applications in polymer chemistry research?
- Methodological Answer : The compound serves as a crosslinking agent in poly(ether sulfone) synthesis. Investigate its copolymerization with bisphenol A analogs via step-growth polymerization, using differential scanning calorimetry (DSC) to monitor glass transition temperatures (Tg) and thermogravimetric analysis (TGA) to assess thermal stability (>300°C). FTIR and gel permeation chromatography (GPC) track molecular weight distribution .
Advanced Research Questions
Q. How can computational modeling predict fluorosulfinate group reactivity in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with nucleophiles (e.g., amines, thiols). Compare experimental kinetic data (via stopped-flow spectroscopy) with simulated reaction pathways to validate mechanisms. Focus on steric and electronic effects of the sulfone backbone on reaction rates .
Q. What experimental strategies resolve contradictions in reported stability under oxidative conditions?
- Methodological Answer : Design accelerated aging studies using hydrogen peroxide (3–30% w/w) or UV-ozone exposure. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) and identify radical intermediates via electron paramagnetic resonance (EPR). Cross-reference findings with controlled humidity/temperature conditions (e.g., 40°C/75% RH) to isolate degradation pathways .
Q. How does the sulfone group influence performance in membrane-based separation technologies?
- Methodological Answer : Fabricate mixed-matrix membranes by incorporating the compound into polyimide matrices. Evaluate gas separation efficiency (e.g., CO₂/N₂ selectivity) using gas permeation tests at 25°C and 10 bar. Correlate sulfone content (via X-ray photoelectron spectroscopy, XPS) with membrane hydrophobicity and mechanical strength (tensile testing) .
Q. What methodologies detect and quantify byproducts during high-temperature polymer processing?
- Methodological Answer : Use pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) at 400–600°C to simulate processing conditions. Identify volatile byproducts (e.g., sulfur oxides, fluorinated aromatics) and quantify them via external calibration curves. Complement with evolved gas analysis (EGA) coupled with TGA to monitor real-time emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
